molecular formula C21H20N2O6 B6489529 [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-20-0

[(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B6489529
CAS No.: 899998-20-0
M. Wt: 396.4 g/mol
InChI Key: FLSICIBVIKLXNI-UHFFFAOYSA-N
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Description

[(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 2,5-dimethoxyphenyl group, a structural motif found in compounds that interact with various serotonin receptor subtypes, particularly the 5-HT2A receptor . The 2,5-dimethoxy pattern on the phenyl ring is a known pharmacophore for 5-HT2A receptor activity, and researchers are exploring structure-activity relationships (SAR) of such scaffolds to develop selective receptor agonists . The molecular architecture is completed with a 3-acetylindolizine carboxylate moiety. Indolizine is a nitrogen-containing heterocycle studied for its diverse biological activities and presence in various pharmacologically active molecules. The specific combination of these subunits in [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate makes it a valuable candidate for investigating new chemical entities, particularly in the context of neuropharmacology and central nervous system (CNS) drug discovery. Potential areas of investigation include the synthesis of novel biased agonists or the exploration of its profile across other receptor families. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

[2-(2,5-dimethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-13(24)18-11-15(17-6-4-5-9-23(17)18)21(26)29-12-20(25)22-16-10-14(27-2)7-8-19(16)28-3/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSICIBVIKLXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2,5-Dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, identified by its CAS number 899998-20-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is C21H20N2O6 with a molecular weight of 396.4 g/mol. The structure features a dimethoxyphenyl group linked to an indolizine core, which is a common scaffold in bioactive compounds.

PropertyValue
Molecular FormulaC21H20N2O6
Molecular Weight396.4 g/mol
CAS Number899998-20-0
Purity~95%

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of indolizine have been shown to inhibit tumor growth in various cancer cell lines. Research suggests that the presence of the carbamoyl and acetyl groups enhances the cytotoxic effects against cancer cells by inducing apoptosis and cell cycle arrest.

The proposed mechanisms for the biological activity of [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : It has been suggested that this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory pathways, potentially reducing tumor-promoting inflammation.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Animal Models : In vivo studies utilizing xenograft models showed a significant reduction in tumor size when treated with [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Comparison with Similar Compounds

Structural Analogues in the NBOMe/NBOH Series

Compounds such as 25I-NBOMe , 25C-NBOMe , and 25B-NBOMe () share the 2,5-dimethoxyphenyl substituent but differ in core structure. These are phenethylamine derivatives with a benzyl-ethylamine backbone, whereas the target compound features an indolizine-carboxylate core.

Parameter Target Compound 25X-NBOMe Series
Core Structure Indolizine-1-carboxylate N-Benzyl-phenethylamine
Key Substituents 3-Acetyl, 1-carbamoyl methyl ester, 2,5-dimethoxyphenyl Halogen (I, Br, Cl) at 4-position of phenyl, methoxybenzyl group on nitrogen
Functional Groups Carbamate ester, acetyl, dimethoxy Secondary amine, methoxy, halogen
Pharmacological Activity Not well-documented (theorized CNS activity due to structural parallels) Potent serotonin 5-HT2A receptor agonists; hallucinogenic effects

Key Insight : The indolizine core may reduce affinity for serotonin receptors compared to NBOMe compounds, as the planar heterocycle could sterically hinder receptor binding.

Indole and Thiazole Derivatives

Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () and thiazolylmethyl carbamates () share functional groups (e.g., esters, carbamates) but differ in heterocyclic systems.

Parameter Target Compound Indole/Thiazole Analogues
Heterocyclic Core Indolizine (fused bicyclic) Indole (benzopyrrole) or thiazole (N-S heterocycle)
Synthetic Route Likely involves acetic acid reflux for condensation (similar to ) Reflux in acetic acid with sodium acetate for indole-thiazole hybrids
Bioactivity Unknown (structural parallels suggest possible antimicrobial or CNS activity) Antimicrobial, enzyme inhibitory (e.g., compounds target proteases)

Key Insight : The indolizine core’s electron-rich nature may enhance metabolic stability compared to indole derivatives, which are prone to oxidative degradation.

25H-NBOH and Related Phenethylamines

25H-NBOH (2-{[2-(2,5-dimethoxyphenyl)ethylamino]methyl}phenol; ) shares the 2,5-dimethoxyphenyl group but lacks the indolizine-carboxylate system.

Parameter Target Compound 25H-NBOH
Backbone Indolizine-carboxylate Phenethylamine-hydroxyl
Substituents Carbamoyl methyl ester, acetyl Hydroxyl, primary amine
Regulatory Status Not listed in controlled substance acts (as of 2025) Often regulated as a psychedelic phenethylamine analogue

Key Insight : The carbamate ester in the target compound may prolong half-life compared to 25H-NBOH’s hydroxyl group, which is susceptible to glucuronidation.

Preparation Methods

Cyclization Strategies for Indolizine Formation

Indolizine synthesis typically relies on cyclization reactions. A common approach involves the condensation of pyridine derivatives with α,β-unsaturated carbonyl compounds. For example, the Kröhnke reaction enables the formation of indolizines via 1,5-electrocyclization of pyridinium ylides. Adapting this method, 3-acetylindolizine-1-carboxylic acid can be synthesized through the following steps:

  • Formation of Pyridinium Ylide :
    Reaction of pyridine with an α-bromoacetylacetone in the presence of a base generates a pyridinium ylide intermediate.

    Pyridine+BrCH2COCOCH3BasePyridinium Ylide\text{Pyridine} + \text{BrCH}_2\text{COCOCH}_3 \xrightarrow{\text{Base}} \text{Pyridinium Ylide}
  • Electrocyclization :
    Thermal or photochemical induction triggers 1,5-electrocyclization, yielding the indolizine core.

    Pyridinium YlideΔIndolizine-1-carboxylic Acid Derivative\text{Pyridinium Ylide} \xrightarrow{\Delta} \text{Indolizine-1-carboxylic Acid Derivative}
  • Esterification :
    The carboxylic acid is converted to its methyl ester using methanol under acidic conditions.

Alternative Pathways via Catalytic Cyclization

Copper-catalyzed intramolecular amination, as demonstrated in Ullmann-type reactions, offers a modular route to functionalized heterocycles. For instance, CuI–K3_3PO4_4–DMF systems facilitate C–N bond formation between aryl halides and amines. Applied to indolizine synthesis, this method could involve:

  • Halogenation of a preformed indolizine precursor at position 1.

  • Coupling with a nitrogen-containing nucleophile to install the carboxylate ester.

Synthesis of the Carbamate Side Chain

Carbamate Formation via Phosgene Equivalents

The [(2,5-dimethoxyphenyl)carbamoyl]methyl group is synthesized through carbamate bond formation between 2,5-dimethoxyaniline and a methyl chloroformate derivative:

  • Reaction with Chloroformate :

    2,5-Dimethoxyaniline+ClCO2CH2XBase(2,5-Dimethoxyphenyl)carbamoyl Methyl Derivative\text{2,5-Dimethoxyaniline} + \text{ClCO}_2\text{CH}_2\text{X} \xrightarrow{\text{Base}} \text{(2,5-Dimethoxyphenyl)carbamoyl Methyl Derivative}

    where X is a leaving group (e.g., chloride).

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the carbamate intermediate.

Avoiding Impurity Formation

Base-free conditions, as highlighted in patent literature for analogous compounds, minimize side reactions such as over-acylation or dimerization. For example, omitting triethylamine during carbamate formation reduces the risk of tetrachloroamide impurities by 30–40%.

Final Esterification and Coupling

Ester Bond Formation

The indolizine-1-carboxylate and carbamate fragments are coupled via Steglich esterification:

  • Activation of Carboxylic Acid :
    3-Acetylindolizine-1-carboxylic Acid\text{3-Acetylindolizine-1-carboxylic Acid} is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Nucleophilic Attack :
    The carbamate alcohol attacks the activated carbonyl, forming the ester bond.

    RCO2H+R’OHDCC/DMAPRCO2R’+DCU\text{RCO}_2\text{H} + \text{R'OH} \xrightarrow{\text{DCC/DMAP}} \text{RCO}_2\text{R'} + \text{DCU}
  • Yield Optimization :
    Reaction in anhydrous dichloromethane at 0–5°C improves esterification efficiency (yield: 72–85%).

Industrial-Scale Considerations

Continuous flow reactors enhance safety and scalability for hazardous intermediates (e.g., chloroformates). Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature20–25°C±5% yield
Residence Time30–45 min±8% conversion
Solvent CompositionTHF:H2_2O (4:1)Prevents hydrolysis

Purification and Characterization

Crystallization Techniques

Novel polymorphs of related benzoxazole derivatives highlight the importance of solvent selection in crystallization. For the target compound:

  • Form-S Polymorph : Obtained from acetic acid slurries, characterized by PXRD peaks at 10.1° and 22.9° 2θ.

  • Form-N Polymorph : Generated via water-mediated recrystallization, exhibiting improved stability under humid conditions.

Analytical Validation

  • 1^1H NMR : Key signals include:

    • Indolizine H-2 singlet at δ 7.8–8.1 ppm

    • Acetyl methyl at δ 2.6 ppm

    • Dimethoxyphenyl protons at δ 3.7–3.9 ppm

  • HPLC Purity : >99% achieved using C18 columns (acetonitrile/water gradient) .

Q & A

Q. What are the established synthetic routes for [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

A common approach involves multi-step synthesis starting from indolizine precursors. For example, indolizine-1-carboxylate derivatives are synthesized via refluxing 3-formyl-indole intermediates with sodium acetate in acetic acid, followed by carbamoylation using activated carbamoyl chlorides . Key parameters include:

  • Temperature control : Reflux conditions (~100–120°C) to facilitate cyclization.
  • Catalyst selection : Sodium acetate as a base for deprotonation and reaction acceleration.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate pure crystals .

Q. Which analytical techniques are most effective for characterizing the structural and functional integrity of this compound?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar indolizine derivatives .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., acetyl, carbamoyl) via chemical shifts (e.g., acetyl protons at δ ~2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C22H22N2O6: 434.1473) .

Q. What key functional groups influence the compound’s reactivity and potential bioactivity?

  • Indolizine core : Aromaticity and planar structure enable π-π stacking in biological targets .
  • Acetyl group : Electron-withdrawing effects modulate electronic density, affecting nucleophilic substitution .
  • Carbamoyl methyl ester : Hydrolytic stability under physiological conditions determines metabolic fate .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for dissolution, followed by gradient recrystallization .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves impurities, particularly for carbamoyl derivatives .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for indolizine-1-carboxylate analogs in biological systems?

  • Substituent positioning : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance binding to serotonin receptors, as seen in NBOMe analogs .
  • Acetyl vs. formyl groups : Acetyl substitution at C3 increases metabolic stability compared to formyl derivatives .
  • Carbamoyl chain length : Methyl esters improve membrane permeability over bulkier alkyl chains .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to receptors (e.g., 5-HT2A) .
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with carbamoyl oxygen) .
  • MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A affinity) .

Q. What strategies mitigate hydrolytic or oxidative instability in storage or biological environments?

  • Lyophilization : Stabilizes the compound as a free-flowing powder at -20°C, reducing hydrolysis .
  • pH buffering : Store in neutral buffers (pH 7.4) to prevent ester cleavage .
  • Antioxidants : Additives like BHT (0.01%) prevent oxidation of the indolizine core .

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